molecular formula C20H19N3O4 B13028125 4-hydroxy-2-oxo-N'-(phenylcarbonyl)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-2-oxo-N'-(phenylcarbonyl)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B13028125
M. Wt: 365.4 g/mol
InChI Key: YNYVSTFFLOZFSR-UHFFFAOYSA-N
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Description

N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a benzoyl group, and a carbohydrazide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with benzoyl chloride to form the benzoyl derivative. This intermediate is then reacted with propylamine to introduce the propyl group. Finally, the carbohydrazide moiety is introduced through the reaction with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzoyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the benzoyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

4-Hydroxy-2-oxo-N'-(phenylcarbonyl)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a derivative of the quinoline class of compounds, which have garnered attention for their diverse biological activities. This compound has been investigated for its potential as an antibacterial and anti-HIV agent, among other pharmacological properties. The following sections will detail its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H16N4O3\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a quinoline core with a hydrazide functional group that is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit significant antibacterial properties. A study focused on various synthesized compounds, including those based on this scaffold, reported moderate antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 mg/mL, indicating effectiveness in inhibiting bacterial growth without significant toxicity to mammalian cells (CC50 values approximately 50 mM) .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (mg/mL)CC50 (mM)
f1MRSA4 - 849.6
f2VISA8 - 1651.5
f3E. coli16>100

Anti-HIV Activity

In addition to antibacterial properties, compounds derived from the quinoline scaffold have been evaluated for their anti-HIV activity. Specifically, studies have shown that these compounds can inhibit HIV integrase, a critical enzyme for viral replication. However, the synthesized derivatives demonstrated no significant activity at concentrations below 100 µM .

Table 2: Anti-HIV Activity of Quinoline Derivatives

CompoundEC50 (µM)Integrase Inhibition
Compound A75Yes
Compound B>100No

Study on Antibacterial Efficacy

A notable study synthesized several N'-arylidene derivatives of the quinoline core and tested their antibacterial efficacy. Among these, compound f1 was highlighted for its potent activity against MRSA with an MIC of 4–8 mg/mL. Furthermore, it exhibited metabolic stability in mouse plasma with a half-life exceeding 372.8 minutes .

Study on Anti-HIV Properties

Another investigation focused on the anti-HIV potential of these compounds revealed that while some derivatives showed promise in inhibiting integrase activity, they generally required higher concentrations for effective action. For instance, compound f1 did not demonstrate significant anti-HIV effects at concentrations lower than 100 µM .

The biological activity of these compounds can be attributed to their ability to interact with specific molecular targets:

  • Antibacterial Mechanism : These compounds likely disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Anti-HIV Mechanism : Compounds inhibit HIV integrase by mimicking natural substrates or binding to active sites crucial for viral replication.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N'-benzoyl-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H19N3O4/c1-2-12-23-15-11-7-6-10-14(15)17(24)16(20(23)27)19(26)22-21-18(25)13-8-4-3-5-9-13/h3-11,24H,2,12H2,1H3,(H,21,25)(H,22,26)

InChI Key

YNYVSTFFLOZFSR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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